8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 5th position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 5-Methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
- 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
- 5-Amino-1,2,3,4-tetrahydroisoquinoline
Comparison: 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a bromine atom and a methyl group on the tetrahydroisoquinoline ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its pharmacokinetic properties .
Properties
Molecular Formula |
C10H12BrN |
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Molecular Weight |
226.11 g/mol |
IUPAC Name |
8-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12BrN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3 |
InChI Key |
VMDZDEYJZIJWGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNCC2=C(C=C1)Br |
Origin of Product |
United States |
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